Methyl 2-ethylbenzoylformate

CAS No.:

Cat. No.: VC13536199

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | methyl 2-(2-ethylphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C11H12O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7H,3H2,1-2H3 |

| Standard InChI Key | KPVRSCWSYIVWRB-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1C(=O)C(=O)OC |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)C(=O)OC |

Introduction

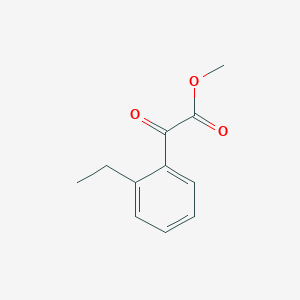

Nomenclature and Structural Characteristics

Chemical Identity

Methyl 2-ethylbenzoylformate (IUPAC name: methyl 2-ethylbenzoylformate) is an aromatic ester with the molecular formula CHO, derived from benzoylformic acid. The compound features:

-

A benzene ring substituted with an ethyl group at the ortho position (C2).

-

A benzoylformate moiety (-C(O)COO-) esterified with a methyl group.

The structure is represented as:

This configuration confers unique electronic and steric properties, influencing reactivity and solubility .

Spectroscopic Data

While experimental spectra for methyl 2-ethylbenzoylformate are unavailable, analogs like methyl benzoylformate exhibit distinct spectral features:

-

IR: Strong absorption bands at 1720–1750 cm (C=O stretch) and 1250–1300 cm (C-O ester stretch) .

-

H NMR: Signals for the methyl ester (δ 3.8–3.9 ppm), aromatic protons (δ 7.2–8.1 ppm), and ethyl group (δ 1.2–1.4 ppm for -CHCH) .

Synthesis and Reaction Pathways

Direct Synthesis Strategies

Methyl 2-ethylbenzoylformate can be synthesized via Pd-catalyzed C–H activation, analogous to methods used for ortho-functionalized 2-arylpyridines . For example:

-

Substrate Preparation: 2-Ethylbenzaldehyde is oxidized to 2-ethylbenzoylformic acid using KMnO or SeO.

-

Esterification: The acid is treated with methanol and HSO to yield the methyl ester .

Example Reaction:

Alternative Routes

-

Friedel-Crafts Acylation: Ethylation of benzoylformic acid followed by esterification .

-

Cross-Coupling Reactions: Palladium-mediated coupling of 2-ethylbenzoyl chloride with methyl formate .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Likely a colorless to pale yellow liquid (based on methyl benzoylformate analogs) .

-

Boiling Point: Estimated 245–260°C (extrapolated from methyl 2-ethylhexanoate: 135°C at 760 mmHg) .

-

Solubility: High solubility in organic solvents (e.g., ethanol, acetone); limited water solubility (<1 g/L) .

Stability and Reactivity

-

Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-ethylbenzoylformic acid .

-

Photoreactivity: Potential photoinitiating properties under UV light, similar to methyl benzoylformate .

Industrial and Research Applications

UV-Curable Coatings and Inks

Methyl 2-ethylbenzoylformate may act as a photoinitiator in UV-curable formulations, facilitating rapid polymerization. The ethyl group enhances solubility in non-polar resins, improving film formation .

Pharmaceutical Intermediates

The compound’s keto-ester functionality makes it a precursor for heterocyclic drugs, such as benzimidazoles and quinazolines .

Agrochemicals

As a building block for herbicides (e.g., Benzimidazolinone derivatives), its ethyl substituent could improve soil persistence and bioavailability .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume